Methyl 5,6-dihydroxyindoline-2-carboxylate
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Overview
Description
Methyl 5,6-dihydroxyindoline-2-carboxylate is an organic compound that belongs to the class of indoline derivatives This compound is characterized by the presence of two hydroxyl groups at the 5 and 6 positions of the indoline ring and a carboxylate ester group at the 2 position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 5,6-dihydroxyindoline-2-carboxylate typically involves the following steps:
Starting Material: The synthesis begins with indoline-2-carboxylic acid.
Hydroxylation: The indoline-2-carboxylic acid undergoes hydroxylation at the 5 and 6 positions using suitable hydroxylating agents such as hydrogen peroxide or osmium tetroxide.
Esterification: The hydroxylated product is then esterified using methanol in the presence of an acid catalyst like sulfuric acid to form this compound.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance yield and efficiency. The use of automated reactors and optimized reaction conditions, such as temperature and pressure control, can further improve the scalability of the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 5,6-dihydroxyindoline-2-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: The hydroxyl groups can be substituted with other functional groups using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Halogenating agents like thionyl chloride or alkylating agents like methyl iodide.
Major Products Formed
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated or alkylated indoline derivatives.
Scientific Research Applications
Methyl 5,6-dihydroxyindoline-2-carboxylate has several scientific research applications:
Chemistry: It serves as a precursor in the synthesis of complex organic molecules and natural products.
Biology: The compound is used in the study of enzyme-catalyzed reactions and metabolic pathways.
Industry: The compound is used in the production of dyes, pigments, and other materials with specific electronic properties.
Mechanism of Action
The mechanism of action of Methyl 5,6-dihydroxyindoline-2-carboxylate involves its interaction with various molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit specific enzymes by binding to their active sites, thereby blocking their catalytic activity.
Signal Transduction: It can modulate signal transduction pathways by interacting with receptors and other signaling molecules.
Gene Expression: The compound may influence gene expression by interacting with transcription factors and other regulatory proteins.
Comparison with Similar Compounds
Similar Compounds
5,6-Dihydroxyindole-2-carboxylic acid: A closely related compound with similar structural features but lacking the methyl ester group.
5,6-Dihydroxyindole: Another related compound that lacks both the carboxylate and methyl ester groups.
Uniqueness
Methyl 5,6-dihydroxyindoline-2-carboxylate is unique due to the presence of both hydroxyl groups and a carboxylate ester group, which confer distinct chemical reactivity and biological activity. This combination of functional groups makes it a versatile intermediate in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C10H11NO4 |
---|---|
Molecular Weight |
209.20 g/mol |
IUPAC Name |
methyl 5,6-dihydroxy-2,3-dihydro-1H-indole-2-carboxylate |
InChI |
InChI=1S/C10H11NO4/c1-15-10(14)7-2-5-3-8(12)9(13)4-6(5)11-7/h3-4,7,11-13H,2H2,1H3 |
InChI Key |
JQFIYBUMSYATMC-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1CC2=CC(=C(C=C2N1)O)O |
Origin of Product |
United States |
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